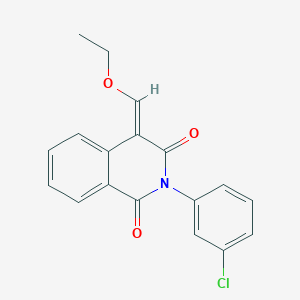

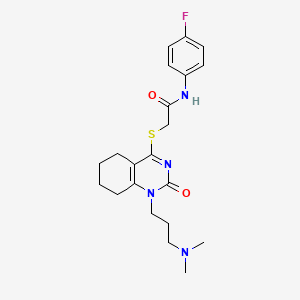

![molecular formula C20H20N2O5 B2490374 N-(4-Methoxy-3-(2-Oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxol-5-carboxamid CAS No. 941982-62-3](/img/structure/B2490374.png)

N-(4-Methoxy-3-(2-Oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules such as N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide often involves multiple steps, including esterification, Claisen type reactions, Suzuki−Miyaura coupling, and amidation. A practical method for synthesizing a related orally active CCR5 antagonist demonstrates the complexity and innovative approaches required for these molecules, utilizing esterification followed by an intramolecular Claisen type reaction and Suzuki−Miyaura coupling without the need for chromatographic purification, showcasing the intricate methodology involved in producing such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and computational methods, is crucial for understanding the three-dimensional arrangement of atoms within a compound. For instance, the structure of a novel benzamide was elucidated using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computations, highlighting the importance of both experimental and theoretical approaches in determining the molecular structure of complex organic compounds (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity and interaction of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide with other chemical entities can be explored through various synthetic pathways and modifications. The synthesis of related compounds often involves reactions like reductive cyclization and nucleophilic substitution, indicating the compound's versatility in chemical reactions (Chu et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are vital for understanding the behavior of the compound under different conditions. For example, the crystal structure of a related compound, determined by X-ray powder diffraction, provides insight into its solid-state properties and potential applications in the design of new materials (Wang et al., 2017).

Chemical Properties Analysis

Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with various reagents. For benzamides and related compounds, studies on their synthesis, antimicrobial evaluation, and docking studies reveal their potential as bioactive molecules, indicating the broad range of chemical properties that such compounds can exhibit (Talupur et al., 2021).

Wissenschaftliche Forschungsanwendungen

Hemmung von Faktor Xa

Diese Verbindung ist ein direkter Inhibitor von aktiviertem Faktor X (FXa), einem Schlüsselenzym in der Gerinnungskaskade . Sie wurde zur Vorbeugung und Behandlung verschiedener thromboembolischer Erkrankungen entwickelt . Sie hat eine Hemmkonstante von 0,08 nM für humanes FXa, was auf eine hohe Selektivität hindeutet .

Antithrombotische Wirksamkeit

Preklinische Studien mit dieser Verbindung an Tiermodellen haben eine dosisabhängige antithrombotische Wirksamkeit bei Dosen gezeigt, die die Hämostase bewahrten . Sie verbessert die präklinische antithrombotische Aktivität, ohne übermäßige Verlängerung der Blutungszeit, wenn sie zusätzlich zu Aspirin oder Aspirin plus Clopidogrel in ihren klinisch relevanten Dosen verabreicht wird .

Pharmakokinetik

Die Verbindung hat eine gute Bioverfügbarkeit, eine niedrige Clearance und ein geringes Verteilungsvolumen bei Tieren und Menschen sowie ein geringes Potenzial für Arzneimittelwechselwirkungen . Ihre Eliminationswege umfassen renale Ausscheidung, Metabolismus und biliäre/intestinale Ausscheidung .

Piperidinderivate

Die Verbindung ist ein Piperidinderivat. Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit activated factor x (fxa) in the coagulation cascade .

Mode of Action

Compounds with similar structures have been found to act as competitive inhibitors of their targets . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

Similar compounds have been found to affect the coagulation cascade by inhibiting fxa . This inhibition can reduce thrombin generation and indirectly inhibit platelet aggregation .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Similar compounds have demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies . These compounds have been found to improve antithrombotic activity without excessive increases in bleeding times when added on top of other antithrombotic drugs .

Biochemische Analyse

Biochemical Properties

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

In cellular contexts, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.

Molecular Mechanism

The molecular mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves binding to the active site of FXa, thereby inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a rapid onset of inhibition of FXa

Dosage Effects in Animal Models

Pre-clinical studies of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy

Metabolic Pathways

The metabolic pathways of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .

Eigenschaften

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIOSFHGMSLEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

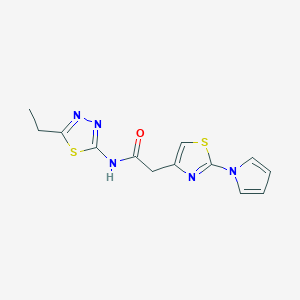

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

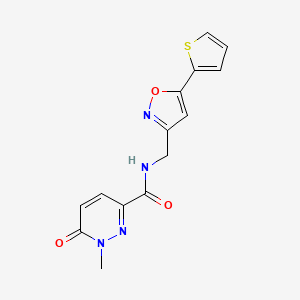

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

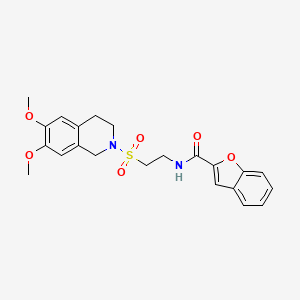

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)